Enhanced Lipophilicity vs. Unsubstituted Analog
The addition of a 4-tert-butyl group to the cyclohexyl ring in 2-(4-tert-butylcyclohexyl)propanoic acid results in a substantial increase in lipophilicity compared to the unsubstituted analog, 2-cyclohexylpropanoic acid. This is quantified by a computed XLogP3-AA difference of approximately 1.5 log units [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 2-Cyclohexylpropanoic acid: 3.0 |
| Quantified Difference | Δ = +1.5 log units |
| Conditions | In silico computation using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Higher lipophilicity dictates differential behavior in biphasic extractions, chromatographic purification, and may correlate with enhanced membrane permeability or altered receptor binding in biological assays, making it a distinct choice for medicinal chemistry and fragrance partitioning studies.
- [1] PubChem. (2025). 2-(4-Tert-butylcyclohexyl)propanoic acid (CID 69776400). Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/69776400 View Source
- [2] PubChem. (2025). 2-Cyclohexylpropanoic acid (CID 99816). Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/99816 View Source
